5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran moiety, a pyrazole ring, and a methoxyphenyl group, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reactions: The benzofuran and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Amidation: The final step involves the amidation of the coupled product with 4-methoxyaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for modifications that could enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1-benzofuran-5-yl)-N-phenyl-1H-pyrazole-3-carboxamide: Lacks the methoxy group on the phenyl ring.
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-24-15-5-3-14(4-6-15)20-19(23)17-11-16(21-22-17)12-2-7-18-13(10-12)8-9-25-18/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
JLGAHUPIJLJRPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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